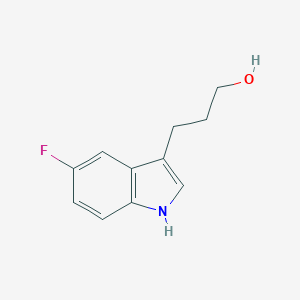

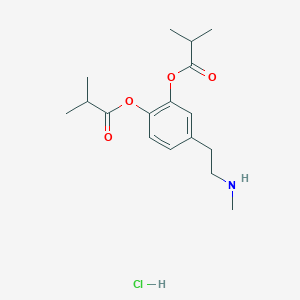

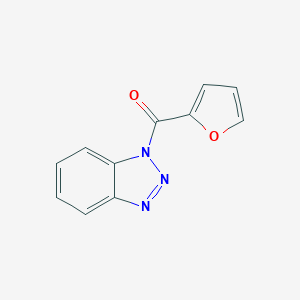

![molecular formula C9H10N4S B141884 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 149622-77-5](/img/structure/B141884.png)

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a derivative of the 1,2,4-triazole heterocycle, which is known for its broad spectrum of biological activities. This class of compounds has been extensively studied due to their potential applications in pharmaceuticals, exhibiting properties such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol derivatives typically involves multi-step reactions starting from simple precursors such as benzoic acid or its derivatives. For instance, the green synthesis of related triazole derivatives has been achieved by refluxing 4-amino benzoic acid with hydrazine hydrate and other reagents like potassium hydroxide and carbon disulfide, followed by condensation with various aryl amines . Similarly, other studies have reported the synthesis of triazole derivatives by cyclization of potassium dithiocarbazinate with hydrazine hydrate . These methods emphasize the use of reflux conditions and common solvents like ethanol and water.

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and GC-mass spectroscopy . The crystal structure of related compounds has been determined, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases , S-alkylation , and cyclo-condensation to form thiazolidinones . These reactions are typically carried out in the presence of catalysts or under specific conditions that favor the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their melting points, solubility in organic solvents, and stability. These compounds are generally insoluble in water but soluble in organic solvents . The melting points and other physical parameters are determined using standard pharmacopeial methods . The physicochemical properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Relevant Case Studies

Several studies have evaluated the biological activities of triazole derivatives. For example, in vitro antimicrobial activity has been screened against various bacterial and fungal organisms, with some compounds showing significant activity compared to standard drugs . Additionally, in silico studies have been used to predict the anti-inflammatory, antifungal, and antitumor properties of synthesized structures . These case studies demonstrate the potential of triazole derivatives as lead compounds for the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Antioxidant and Biochemical Properties

Compounds with open thiogroups, such as 1,2,4-triazoles, exhibit high indicators of antioxidant and antiradical activity. This biochemical property is crucial for mitigating the adverse effects of high doses of radiation on patients, demonstrating the compound's potential in radiation therapy support. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine highlights their significance in biochemical processes due to the presence of free SH-groups in their structure (А. G. Kaplaushenko, 2019).

Applications in Medicine and Pharmacy

1,2,4-Triazole derivatives are extensively used in modern medicine and pharmacy, accounting for a significant portion of synthetic drugs. Their varied applications include acting as antioxidants, additives for fuels and oils, and corrosion inhibitors. Notably, these derivatives are classified as low toxic or essentially non-toxic substances, making them suitable for various pharmaceutical applications. Their role extends beyond the pharmaceutical sector, finding utility in engineering, metallurgical, and agricultural areas due to their versatile properties (V. Parchenko, 2019).

Biological Activities and Chemical Modeling

The search for biologically active derivatives among 1,2,4-triazoles is driven by the need for more effective therapeutic agents. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of 1,2,4-triazoles for their pharmacological significance underscores the ongoing efforts to develop new drugs and therapeutic agents (M. V. Ohloblina, 2022).

Industrial Applications

The industrial utilization of 3- and 4-amino-1,2,4-triazoles, as raw materials in the fine organic synthesis industry, showcases their importance in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their adaptability for creating analytical reagents, heat-resistant polymers, and products with fluorescent properties demonstrates the compound's versatility and potential for innovation in various scientific and industrial domains (Nazarov V.N. et al., 2021).

Propiedades

IUPAC Name |

3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQMKDYLBTUXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355460 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

149622-77-5 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

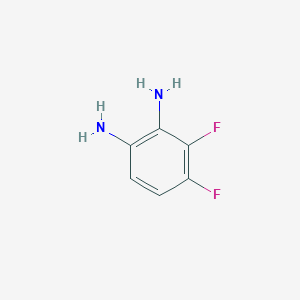

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)

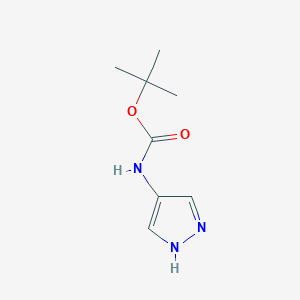

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)

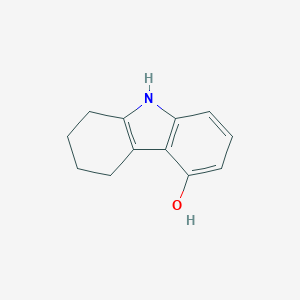

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)